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Evaluation Aspect Placebo Vicriviroc 5 mg Vicriviroc 10 mg Vicriviroc 15 mg

Virologic Failure
by Week 48

24/28 (86%)
[1]

12/30 (40%) [1] 8/30 (27%) [1] 10/30 (33%) [1]

Mean HIV-1 RNA
Change from
Baseline (log10
copies/mL)

-0.29 (Week
24) [2]

-1.51 (Week 24)
[2]

-1.86 (Week 24)
[2]

-1.68 (Week 24)
[2]

CD4+ Cell Count
Increase
(cells/mm³)

Information
missing

Information
missing

+130 (Week 48)
[3]

+96 (Week 48) [3]

Malignancies
(within initial 48
weeks)

2 cases

(Squamous
cell

carcinoma) [3]

Part of combined

VCV group: 6
cases [3]

Part of combined

VCV group: 6
cases [3]

Part of combined

VCV group: 6
cases [3]

Effect on
Peripheral
Neuropathy

Reference

group [2]

No statistically

significant
difference from

placebo (OR=1.52;
p=0.39) [2]

No statistically

significant
difference from

placebo

No statistically

significant
difference from

placebo
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Evaluation Aspect Placebo Vicriviroc 5 mg Vicriviroc 10 mg Vicriviroc 15 mg

(OR=1.52; p=0.39)

[2]

(OR=1.52; p=0.39)

[2]

Experimental Protocol & Key Findings

For researchers, understanding the trial's methodology and deeper scientific findings is crucial.

Study Design (ACTG 5211)

This was a phase II, double-blind, randomized, placebo-controlled trial designed to evaluate the safety

and efficacy of vicriviroc in treatment-experienced patients [2] [1].

Participants: 118 HIV-1-infected adults with R5-tropic virus who were failing a ritonavir-containing
antiretroviral regimen [2] [1].

Intervention: Patients were randomized to receive once-daily vicriviroc (5, 10, or 15 mg) or a
placebo, added to their failing regimen. After 14 days, the background antiretroviral therapy was

optimized based on resistance testing, and patients continued the study treatment for 48 weeks [2]
[3].

Primary Endpoints: Short-term antiviral activity (change in HIV-1 RNA at Day 14) and long-term
safety and efficacy through 48 weeks [2] [1].

The Critical Role of Tropism Testing

A key scientific finding from a reanalysis of A5211 was that the efficacy of CCR5 antagonists is highly

dependent on the sensitivity of the tropism assay used for patient screening [4].

When the more sensitive "enhanced Trofile assay" was used to retroactively test screening samples,
it was found that 22% of participants originally classified as having R5 virus actually had
dual/mixed-tropic (DM) virus [4].
Vicriviroc was markedly less effective in these patients with DM virus. At week 24, the mean

reduction in HIV-1 RNA was -1.91 log10 copies/mL in the true R5 group versus only -0.57 log10
copies/mL in the DM group (p<0.001) [4].

This finding underscored that highly sensitive tropism assays are essential for identifying the patient
population most likely to benefit from CCR5 antagonist therapy.
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Pharmacokinetic/Pharmacodynamic Relationship

A PK/PD sub-study established a clear exposure-response relationship for vicriviroc during the first two

weeks of monotherapy (before the background regimen was optimized) [5].

A vicriviroc minimum concentration (Cmin) greater than 54 ng/mL was associated with a

significantly greater mean drop in HIV-1 RNA (1.35 log10 copies/mL vs. 0.76 log10 copies/mL) [5].
This finding helped to inform the appropriate dosing for subsequent clinical trials.

Mechanism of Action: CCR5 Antagonism

Vicriviroc is a CCR5 receptor antagonist. The following diagram illustrates its mechanism of action at the

cellular level.
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This mechanism inhibits the viral entry process specifically for CCR5-tropic (R5) HIV-1 strains.

Interpretation and Context for Developers

For drug development professionals, the results of ACTG 5211 highlight several critical considerations:

Efficacy in Treatment-Experienced Patients: Vicriviroc, particularly at the 10 mg and 15 mg

doses, demonstrated strong and durable antiviral activity in a difficult-to-treat population, especially
when combined with other active drugs [1] [3].

Safety Signal: The cluster of malignancies, while not definitively linked to vicriviroc in this small
study, warranted caution and further investigation in larger trials [3].
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The Tropism Imperative: The trial provided a pivotal lesson for the entire drug class: the success of
a CCR5 antagonist is contingent on the precision of the diagnostic used to select patients.
Using a highly sensitive tropism assay is necessary to maximize efficacy and minimize virologic

failure due to undetected CXCR4-using virus [4].
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trial-actg-5211-results-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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